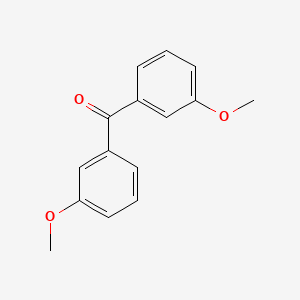

Bis(3-metoxifenil)metanona

Descripción general

Descripción

“Bis(3,4-dimethoxyphenyl)methanone” is a compound with the molecular formula C17H18O5 . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.

Synthesis Analysis

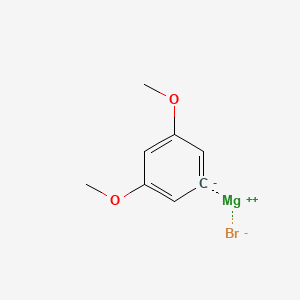

A related compound, “1,3-Bis[(4-methoxyphenyl)hydroxyl]benzene”, was synthesized in a one-pot preparation protocol through the addition of 4-methoxyphenylmagnesium bromide to an ether solution containing isophthalaldehyde .Molecular Structure Analysis

The molecular structure of “Bis(3,4-dimethoxyphenyl)methanone” includes a molecular formula of C17H18O5, an average mass of 302.322 Da, and a monoisotopic mass of 302.115417 Da .Physical And Chemical Properties Analysis

“Bis(3,4-dimethoxyphenyl)methanone” has a density of 1.1±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a flash point of 202.0±28.8 °C .Aplicaciones Científicas De Investigación

Síntesis de nuevos naftopiranos

“Bis(3-metoxifenil)metanona” se utiliza en la síntesis de nuevos naftopiranos . Estos naftopiranos están sustituidos con porciones de fenil y 4-(naftalen-1-il)fenil . Muestran una tasa de desvanecimiento de color más rápida y un mayor rendimiento cuántico de fluorescencia .

Propiedades fotocrómicas

Se han investigado las propiedades fotocrómicas de los naftopiranos sintetizados utilizando “this compound” . Estos naftopiranos muestran excelentes propiedades fotocrómicas y fluorescentes tanto en solución como en película de polimetilmetacrilato .

Propiedades electroquímicas

También se han estudiado las propiedades electroquímicas de estos naftopiranos . Los sustituyentes aromáticos tienen un efecto significativo en el comportamiento electroquímico de los derivados de naftopirano .

Conmutación fluorescente

“this compound” se ha utilizado en el desarrollo de nuevos conmutadores fluorescentes con naftopirano como grupo fotocrómico . Las propiedades fotocrómicas pueden verse afectadas por los diferentes grupos funcionales de la unidad de naftopirano .

Condensación de Stobbe

“this compound” se ha sometido a la condensación de Stobbe para obtener el compuesto 6 . Esta reacción es un método útil para la síntesis de diversos compuestos .

Complejos metálicos

“this compound” puede utilizarse potencialmente en la síntesis de complejos metálicos derivados de tiosemicarbazonas . Estos complejos tienen una gran variabilidad potencial en la composición y muchos están bien documentados por tener aplicaciones terapéuticas y por su uso como agentes de imagen .

Mecanismo De Acción

Target of Action

Bis(3-methoxyphenyl)methanone, like many compounds with benzophenone and indole moieties, is believed to have antimicrobial properties . The primary targets of this compound are likely to be key functional proteins in bacterial cell division . .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes that inhibit bacterial growth

Biochemical Pathways

It is known that benzimidazole molecules, which have a similar structure, are effective against various strains of microorganisms . This suggests that Bis(3-methoxyphenyl)methanone may affect similar biochemical pathways, leading to its antimicrobial effects.

Result of Action

Given its potential antimicrobial properties, it is likely that the compound inhibits the growth of bacteria by interacting with key functional proteins involved in bacterial cell division .

Action Environment

It is known that the reaction of similar compounds can be slow and yield can be affected by temperature

Análisis Bioquímico

Biochemical Properties

Bis(3-methoxyphenyl)methanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that Bis(3-methoxyphenyl)methanone may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, Bis(3-methoxyphenyl)methanone has been shown to bind to certain proteins, potentially affecting their function and stability .

Cellular Effects

The effects of Bis(3-methoxyphenyl)methanone on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, Bis(3-methoxyphenyl)methanone can impact cellular metabolism and gene expression. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent. Furthermore, Bis(3-methoxyphenyl)methanone has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, Bis(3-methoxyphenyl)methanone exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, which alters the metabolic pathways of other compounds. Additionally, Bis(3-methoxyphenyl)methanone can bind to DNA and RNA, potentially affecting gene expression and protein synthesis. The compound’s ability to generate reactive oxygen species also plays a crucial role in its molecular mechanism, leading to oxidative stress and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(3-methoxyphenyl)methanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that Bis(3-methoxyphenyl)methanone can have sustained effects on cellular function, particularly in terms of inducing apoptosis and altering gene expression. These effects are often dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of Bis(3-methoxyphenyl)methanone in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that there is a threshold dose above which Bis(3-methoxyphenyl)methanone induces severe oxidative stress and cellular damage. These findings highlight the importance of careful dosage regulation when using this compound in experimental settings .

Metabolic Pathways

Bis(3-methoxyphenyl)methanone is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized into various intermediates, which may further interact with other metabolic pathways. The presence of methoxy groups in Bis(3-methoxyphenyl)methanone also suggests potential interactions with methylation pathways, affecting the overall metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, Bis(3-methoxyphenyl)methanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of Bis(3-methoxyphenyl)methanone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells .

Subcellular Localization

The subcellular localization of Bis(3-methoxyphenyl)methanone is critical for its activity and function. The compound has been found to localize primarily in the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing Bis(3-methoxyphenyl)methanone to these specific compartments, ensuring its proper function within the cell .

Propiedades

IUPAC Name |

bis(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMSZGRTWXOBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502175 | |

| Record name | Bis(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39193-85-6 | |

| Record name | Bis(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

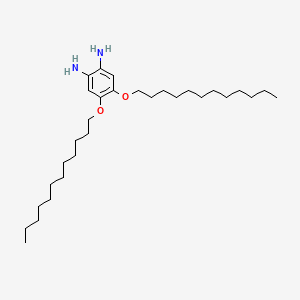

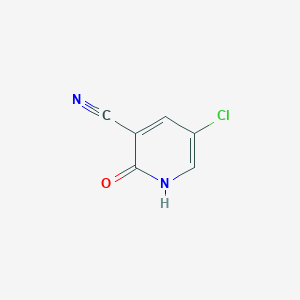

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B1601930.png)